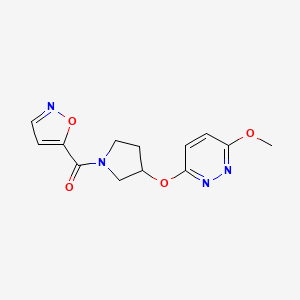

![molecular formula C21H19N5O3 B2453039 N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-61-1](/img/structure/B2453039.png)

N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like this usually belong to the class of organic compounds known as acetamides, which are amides derived from acetic acid or its derivatives .

Synthesis Analysis

The synthesis of such compounds typically involves various organic reactions, including amide bond formation, aromatic substitution, and heterocycle formation .Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound’s formula and molecular weight can be determined based on its constituent atoms .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point and solubility, can be determined through experimental methods .Scientific Research Applications

Anticancer Activity

One area of application for derivatives of the specified compound is in the search for new anticancer agents. A study designed and synthesized various derivatives, evaluating their cytotoxic activity against 60 cancer cell lines. One derivative demonstrated appreciable inhibition of cancer cell growth in several lines, including HOP-92 and NCI-H226, showcasing potential as an anticancer agent (Al-Sanea et al., 2020).

Radioligand Imaging

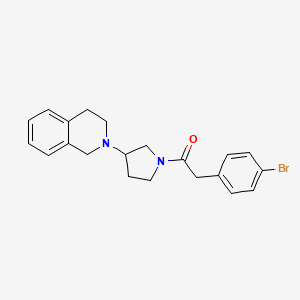

In the field of diagnostic imaging, derivatives of this compound have been used to develop selective radioligands for positron emission tomography (PET). The study highlights the synthesis of DPA-714, a compound with a fluorine atom allowing for fluorine-18 labeling, enabling in vivo imaging of the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegeneration research (Dollé et al., 2008).

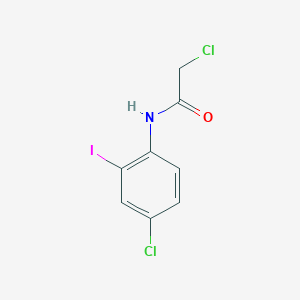

Anti-Inflammatory and Analgesic Agents

Novel derivatives from visnaginone and khellinone, related to the specified compound structure, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, related to the initial compound, demonstrated significant antioxidant activity. These complexes, studied for their hydrogen bonding effects on self-assembly and their in vitro antioxidant potential, presented promising results, suggesting applications in oxidative stress-related conditions (Chkirate et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-15-4-3-5-17(10-15)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOJEERSFIIXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2452962.png)

![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B2452966.png)

![1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2452972.png)

![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)

![methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2452977.png)

![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)